![molecular formula C16H21NO4 B13481647 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid is an organic compound that features a benzyloxycarbonyl (CBZ) protected amino group and a cyclopentyl group attached to a propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (CBZ-Cl) in the presence of a base such as triethylamine.
Formation of the Cyclopentyl Group: The cyclopentyl group is introduced via a Grignard reaction or other suitable alkylation methods.
Coupling with Propanoic Acid: The final step involves coupling the protected amino group with a propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic conditions, along with nucleophiles like amines or alcohols, are typically employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxycarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with similar protective groups.
2-{[(Benzyloxy)carbonyl]amino}benzoic acid: A benzoic acid derivative with a CBZ-protected amino group.
Uniqueness: 2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid stands out due to its cyclopentyl group, which imparts unique steric and electronic properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
3-cyclopentyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(10-12-6-4-5-7-12)17-16(20)21-11-13-8-2-1-3-9-13/h1-3,8-9,12,14H,4-7,10-11H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
BBJABPHMQXIUMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



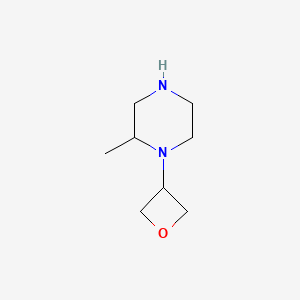
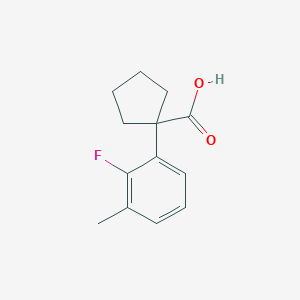
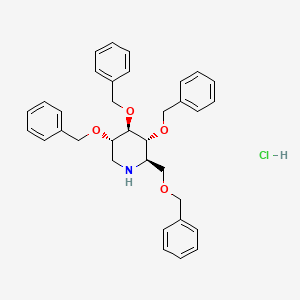
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
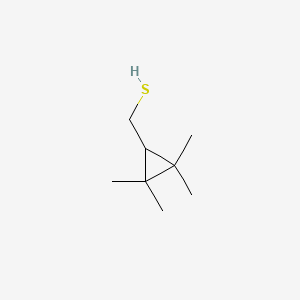
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
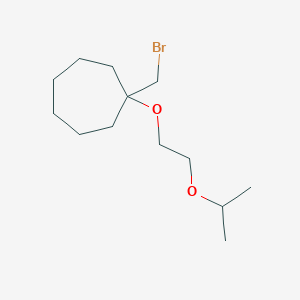

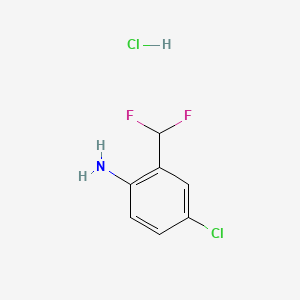
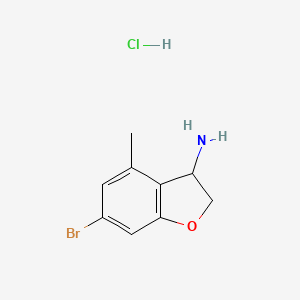
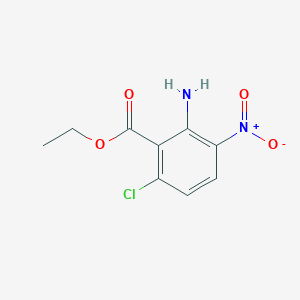
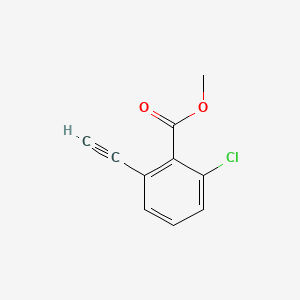
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
